molecular formula C24H29N2O8P B1240763 Carvedilol phosphate CAS No. 374779-45-0

Carvedilol phosphate

Cat. No. B1240763
M. Wt: 504.5 g/mol
InChI Key: XCPXNPBILMXKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.

Scientific Research Applications

1. Non-Effervescent Floating Drug Delivery System

Carvedilol phosphate's solubility was enhanced using solid dispersions with hydrophilic carriers, leading to the formulation of non-effervescent floating tablets. These tablets demonstrated prolonged drug release up to 12 hours, offering a potential improvement in the medication's effectiveness (Meka, Wee Liang, Dharmalingham, Sheshala, & Gorajana, 2014).

2. Alginate Mucoadhesive Microspheres for Nasal Delivery

Research on alginate mucoadhesive microspheres of carvedilol for nasal delivery highlighted their potential in bypassing first-pass metabolism. This could improve therapeutic efficacy in treating hypertension and angina pectoris, with microspheres showing favorable intranasal absorption characteristics (Patil & Sawant, 2009).

3. Buccal Patches of Carvedilol Phosphate

Developing mucoadhesive buccal patches of carvedilol phosphate aimed at enhancing drug release duration and bypassing first-pass metabolism. This approach could lead to quicker onset and longer action compared to traditional tablets (SreekanthM., Ajayakumar, & Santhi, 2016).

4. Cardiomyocytic Apoptosis Prevention During Cardiac Arrest

A study demonstrated that carvedilol could reduce cardiomyocytic apoptosis, especially in the peri-infarct zone, during cardioplegia-induced myocardial hypoxia/reperfusion injury. This suggests carvedilol's protective role in cardiac contractility preservation and inflammation reduction in failed hearts (Yeh, Chen, Wang, Lin, & Fang, 2013).

5. Carvedilol in Treating Idiopathic Dilated Cardiomyopathy

Carvedilol showed positive effects on hemodynamic variables, exercise capacity, and clinical conditions in patients with idiopathic dilated cardiomyopathy, indicating its therapeutic potential in heart failure management (Metra, Nardi, Giubbini, & Dei Cas, 1994).

6. Neuroprotective Activities through Membrane Interactions

Carvedilol displayed neuroprotective capacity, modulating N-methyl-D-aspartate receptors and sodium channels. Its interaction with membrane biophysics, impacting receptor channels, highlights its potential in neuroprotection (Lysko, Lysko, Webb, Feuerstein, Mason, Walter, & Mason, 1998).

7. Protective Effects Against Anthracycline-Induced Cardiomyopathy

Carvedilol was found to protect systolic and diastolic functions of the left ventricle in patients receiving anthracycline therapy, suggesting its role in preventing anthracycline-induced cardiomyopathy (Kalay, Başar, Ozdoğru, Er, Cetinkaya, Dogan, Inanç, Oguzhan, Eryol, Topsakal, & Ergin, 2006).

8. Thermodynamic Properties in Moisture Sorption–Desorption

A study on the moisture sorption–desorption characteristics of carvedilol phosphate and its thermodynamic properties provided insights for processing, handling, and storage, relevant in the manufacture and storage of pharmaceutical formulations (Allada, Maruthapillai, Palanisamy, & Chappa, 2017).

9. Carvedilol's Effect on Mitochondrial Function

Research on carvedilol's impact on isolated heart mitochondria suggested a protonophoretic mechanism influencing mitochondrial bioenergetics, which is crucial for understanding its role in myocardial energetics and protection against oxidative stress (Oliveira, Marques, Batista de Carvalho, & Moreno, 2000).

10. Novel Carvedilol Analogue Design

The design and synthesis of a modified structure of carvedilol aimed to improve its half-life by blocking a critical metabolic pathway. This approach could lead to more effective beta-blocker treatments for heart failure (Hashemzadeh, Movahed, Russu, Soroush, & Hill, 2011).

properties

CAS RN

374779-45-0

Product Name

Carvedilol phosphate

Molecular Formula

C24H29N2O8P

Molecular Weight

504.5 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid

InChI

InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4)

InChI Key

XCPXNPBILMXKNX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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